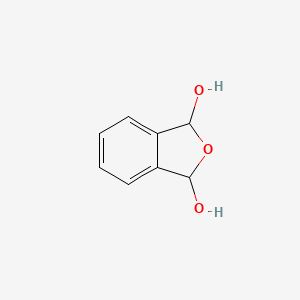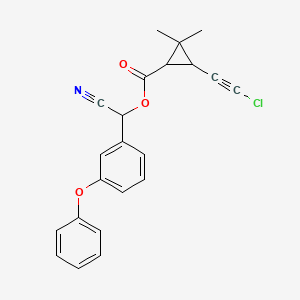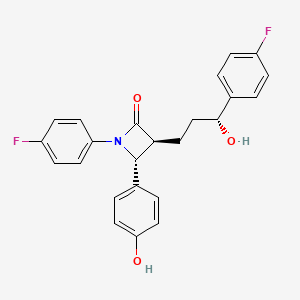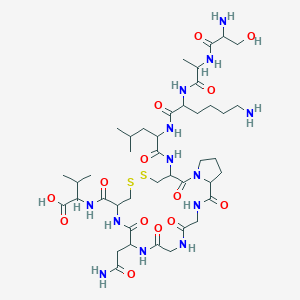
PROTEIN KINASE C EPSILON PEPTIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Protein Kinase C Epsilon (PKCε) is an isoform of the large PKC family of protein kinases that play many roles in different tissues . It is involved in the regulation of diverse cellular functions and is highly expressed in the brain . PKCε has been implicated as a critical mediator of ischemic or pharmacological preconditioning, a process that can decrease the extent of damage to the myocardium .
Synthesis Analysis
PKCε has been implicated in the regulation of metabolic pathways in the brain . It has been observed that PKCε membrane translocation is key to the synaptic potentiation of the neuromuscular junction (NMJ), being involved in several conditions that upregulate PKC isoforms coupling to acetylcholine (ACh) release .Molecular Structure Analysis
The human PRKCE gene encodes the protein PKCε, which is 737 amino acids in length with a molecular weight of 83.7 kDa . The PKC family of serine-threonine kinases contains thirteen PKC isoforms, and each isoform can be distinguished by differences in primary structure, gene expression, subcellular localization, and modes of activation .Chemical Reactions Analysis
PKCε is involved in several chemical reactions. It regulates phorbol ester-induced acetylcholine release potentiation, indicating its involvement in neurotransmission . It also plays a role in the control of acetylcholine release in the neuromuscular junction . Furthermore, PKCε may control mitochondrial reactive oxygen species (ROS) by controlling the expression of regulatory proteins of redox homeostasis and electron transport chain flux .Physical And Chemical Properties Analysis
PKCε is a protein kinase enzyme that is 737 amino acids in length with a molecular weight of 83.7 kDa . It belongs to the PKC family of serine-threonine kinases .Wirkmechanismus
PKCε’s mechanism of action is primarily through its role in phosphorylation, which modulates neurotransmitter release . It is confined in the presynaptic site of the neuromuscular junction and its presynaptic function is activity-dependent . PKCε membrane translocation is key to the synaptic potentiation of NMJ .
Eigenschaften
CAS-Nummer |
157877-99-1 |
|---|---|
Produktname |
PROTEIN KINASE C EPSILON PEPTIDE |
Molekularformel |
C65H91N13O19S |
Molekulargewicht |
1390.575 |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI-Schlüssel |
LVMPZAJEAHESMF-RJEWGMQKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
![1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid](/img/structure/B586156.png)




